molecular formula C16H14ClN3O3S B11671271 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B11671271
M. Wt: 363.8 g/mol
InChI Key: PSHRZTODPILUIP-WOJGMQOQSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is a chemical compound that features a combination of chlorophenyl, sulfanyl, nitrophenyl, and propanehydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide typically involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid . This intermediate is then reacted with hydrazine hydrate to produce 3-[(4-chlorophenyl)sulfanyl]propanehydrazide. Finally, the condensation of this product with 2-nitrobenzaldehyde under acidic conditions yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14ClN3O3S/c17-13-5-7-14(8-6-13)24-10-9-16(21)19-18-11-12-3-1-2-4-15(12)20(22)23/h1-8,11H,9-10H2,(H,19,21)/b18-11+

InChI Key

PSHRZTODPILUIP-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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